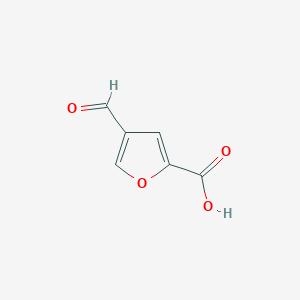
4-Formylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylfuran-2-carboxylic acid is an organic compound with the molecular formula C6H4O4 It is a derivative of furan, a heterocyclic aromatic compound, and contains both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylfuran-2-carboxylic acid can be synthesized through the oxidation of 5-hydroxymethylfurfural (HMF). A novel catalytic strategy involves protecting the reactive formyl group of HMF by acetalization with 1,3-propanediol (PDO). This protection prevents degradation and premature oxidation of HMF. The protected HMF is then oxidized using a hydroxyapatite-supported gold catalyst in a 10 wt% solution to yield this compound in high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves similar catalytic processes, often utilizing biomass-derived feedstocks. The use of renewable resources for the synthesis of this compound aligns with the goals of sustainable chemical manufacturing .
Chemical Reactions Analysis
Types of Reactions: 4-Formylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group, converting this compound to furan-2,5-dicarboxylic acid (FDCA).
Reduction: The formyl group can be reduced to a hydroxymethyl group, forming 5-hydroxymethylfuran-2-carboxylic acid.
Substitution: The compound can participate in substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as hydroxyapatite-supported gold and oxidizing agents like oxygen (O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid (FDCA)
Reduction: 5-Hydroxymethylfuran-2-carboxylic acid
Substitution: Depending on the substituents used, a variety of substituted furan derivatives can be obtained.
Scientific Research Applications
4-Formylfuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism by which 4-formylfuran-2-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of electrons and protons, facilitated by a catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Furan-2,5-dicarboxylic acid (FDCA): A dicarboxylic acid derivative of furan, used as a monomer in the production of bio-based polymers.
5-Hydroxymethylfurfural (HMF): A key intermediate in the synthesis of 4-formylfuran-2-carboxylic acid and other furan derivatives.
Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals and materials.
Uniqueness: this compound is unique due to the presence of both a formyl and a carboxylic acid group on the furan ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
4-formylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-2-4-1-5(6(8)9)10-3-4/h1-3H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJYVADXDZIDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
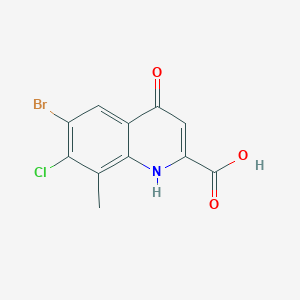
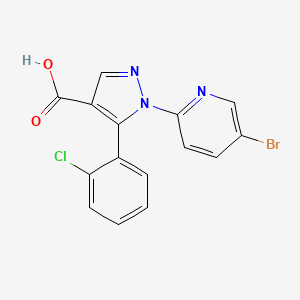
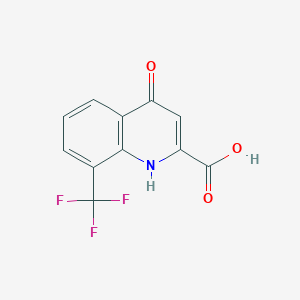
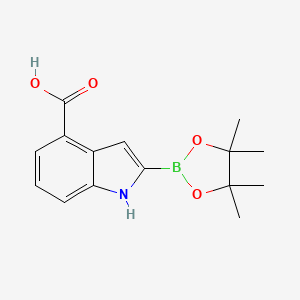
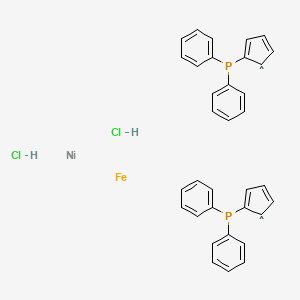
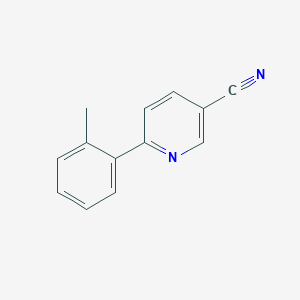
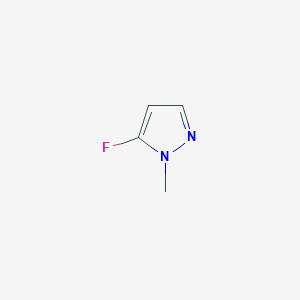
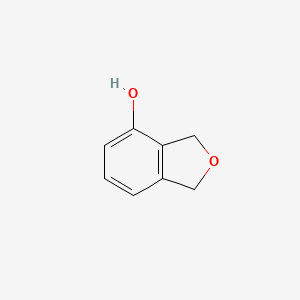
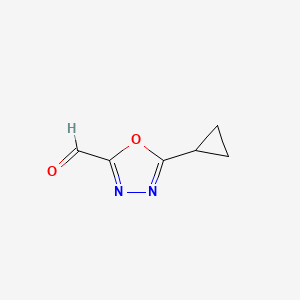

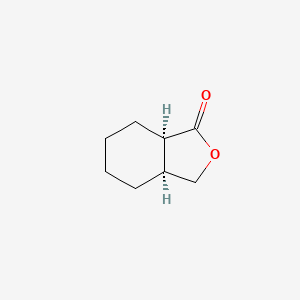
![2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)
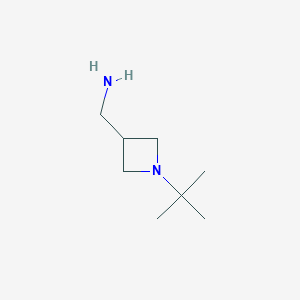
![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)
